2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide (non-preferred name)
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Overview
Description
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized from cyanuric chloride through sequential nucleophilic substitution reactions.
Introduction of Hydroxy and Amino Groups: The hydroxy and amino groups are introduced through further substitution reactions, often involving hydroxyalkyl and aminoalkyl derivatives.
Condensation Reaction: The final step involves the condensation of the triazine derivative with a hydrazide compound, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives: These compounds are known for their D-amino acid oxidase inhibition properties.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have diverse applications, including herbicides and polymer stabilizers.
3,5-Dinitro-1H-1,2,4-triazole: Known for its energetic properties and applications in explosives.
Uniqueness
2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)amino]-N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O5/c1-7(16-11-13(23)17-14(24)20-18-11)12(22)19-15-6-8-4-3-5-9(25-2)10(8)21/h3-7,21H,1-2H3,(H,16,18)(H,19,22)(H2,17,20,23,24)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDZSKRPQVYJNW-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C(=CC=C1)OC)O)NC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C(=CC=C1)OC)O)NC2=NNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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